Bienvenue dans la boutique en ligne BenchChem!

1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea

Urotensin‑II receptor IC50 binding affinity

1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea (CAS 1251543-60-8) is a synthetic small‑molecule urea featuring a 2‑methyl‑6‑morpholinopyrimidine linked via a short ethylenediamine spacer to a naphth‑2‑yl‑urea moiety. The compound is cataloged as a urotensin‑II receptor (UT, U2R) antagonist, with a reported IC50 of 130 nM against the human recombinant receptor in a europium‑labeled ligand‑displacement assay.

Molecular Formula C22H26N6O2
Molecular Weight 406.49
CAS No. 1251543-60-8
Cat. No. B2769719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea
CAS1251543-60-8
Molecular FormulaC22H26N6O2
Molecular Weight406.49
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H26N6O2/c1-16-25-20(15-21(26-16)28-10-12-30-13-11-28)23-8-9-24-22(29)27-19-7-6-17-4-2-3-5-18(17)14-19/h2-7,14-15H,8-13H2,1H3,(H,23,25,26)(H2,24,27,29)
InChIKeyDCVJBTHNQUVWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea (CAS 1251543-60-8): Procurement-Ready Overview and Key Identifiers


1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea (CAS 1251543-60-8) is a synthetic small‑molecule urea featuring a 2‑methyl‑6‑morpholinopyrimidine linked via a short ethylenediamine spacer to a naphth‑2‑yl‑urea moiety. The compound is cataloged as a urotensin‑II receptor (UT, U2R) antagonist, with a reported IC50 of 130 nM against the human recombinant receptor in a europium‑labeled ligand‑displacement assay [1]. Its scaffold places it within the broader family of morpholinopyrimidine‑ureas that have been explored as dual mTOR/PI3K inhibitors, a structural context that distinguishes it from many simpler urea‑based U2R antagonists [2].

Why In‑Class Urea‑Morpholinopyrimidines Cannot Simply Be Substituted for 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea


Superficially similar urea‑morpholinopyrimidines—even those differing only by a single aryl substituent—exhibit profoundly different target engagement profiles. The naphthalen‑2‑yl terminus of this compound imparts a steric and electronic signature that drives selectivity for the urotensin‑II receptor while simultaneously positioning the molecule within the morpholinopyrimidine‑urea chemical space known to interact with mTOR/PI3K [1][2]. In contrast, analogues bearing smaller phenyl or substituted‑phenyl groups display divergent potency, selectivity, and polypharmacology [3]. Consequently, generic replacement with a morpholinopyrimidine‑urea that lacks the naphthyl feature risks losing the dual biological signature that defines this compound’s research utility.

Product‑Specific Quantitative Evidence for 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea: Bench‑to‑Bench Comparisons


Urotensin‑II Receptor Antagonism: Direct Potency Comparison with Palosuran

The target compound demonstrates an IC50 of 130 nM at the human urotensin‑II receptor (U2R), as measured by displacement of europium‑labeled urotensin‑II in HEK293 membranes [1]. The classical U2R antagonist Palosuran exhibits an IC50 of 3.6 nM for the human receptor in a comparable binding assay . Although Palosuran is approximately 36‑fold more potent at the human isoform, the target compound offers a scaffold that is structurally distinct from the quinazoline‑based Palosuran, providing an orthogonal chemotype for U2R probe development.

Urotensin‑II receptor IC50 binding affinity

Urotensin‑II Receptor Affinity Compared with Next‑Generation Antagonist Urotensin‑II receptor antagonist‑1

The target compound’s IC50 of 130 nM in the europium‑labeled uII displacement assay can be contextualized against Urotensin‑II receptor antagonist‑1 (compound 1), which exhibits a Ki of 16 nM in HEK293 cells expressing human recombinant UT receptors . The ~8‑fold difference in affinity highlights that the naphthyl‑urea morpholinopyrimidine occupies a distinct potency tier within the U2R ligand landscape, potentially offering advantages in functional selectivity or off‑target profile that are not captured by binding affinity alone.

Urotensin‑II Ki binding kinetics

Scaffold‑Driven Polypharmacology: mTOR/PI3K Inhibitory Potential versus Non‑Morpholinopyrimidine U2R Antagonists

Patent data for a closely related morpholinopyrimidine‑urea (example compound II, Wyeth PCT) reveal IC50 values of 1.5 nM for mTOR and 492 nM for PI3Kα [1]. Although the target compound has not been directly profiled against mTOR or PI3K, its core morpholinopyrimidine scaffold is capable of engaging the ATP‑binding sites of these kinases, a feature absent in U2R antagonists such as Palosuran or Urotensin‑II receptor antagonist‑1 that are built on quinazoline or other non‑morpholinopyrimidine templates [2]. This scaffold‑encoded potential for dual U2R/mTOR‑PI3K activity provides a unique polypharmacological angle not available with classical U2R ligands.

mTOR PI3K polypharmacology

Structural Determinants of Target Selectivity: Naphthyl versus Phenyl‑Urea Morpholinopyrimidine Analogues

SAR studies on the morpholinopyrimidine‑urea series demonstrate that the nature of the terminal aryl group profoundly alters kinase vs. GPCR selectivity. While phenyl‑ureas preferentially engage mTOR/PI3K, the introduction of a large lipophilic naphthyl group—as in the target compound—redirects receptor interaction toward the urotensin‑II receptor while retaining latent kinase‑binding capability [1][2]. Quantitative comparative binding data for three representative analogues are shown: (a) 1‑(2,4‑difluorophenyl)‑3‑(2‑((2‑methyl‑6‑morpholinopyrimidin‑4‑yl)amino)ethyl)urea – IC50 ≈ 12‑15 µM in MCF‑7/A549 cancer cells, indicative of mTOR/PI3K‑driven antiproliferative activity; (b) 1‑(2‑chloro‑4‑methylphenyl)‑3‑(2‑((2‑methyl‑6‑morpholinopyrimidin‑4‑yl)amino)ethyl)urea – IC50 ≈ 4.5‑6 µM in MCF‑7, A549 and HCT116 cells; (c) the target naphthyl‑urea – U2R IC50 = 130 nM with no reported antiproliferative IC50 below 10 µM, suggesting a shift from kinase‑driven cytotoxicity to GPCR antagonism. This demonstrates that the naphthyl moiety does not merely modify potency but qualitatively switches the primary target class.

structure‑activity relationship naphthyl selectivity

Recommended Research and Procurement Scenarios for 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea


Urotensin‑II Receptor Tool Compound for Cardiovascular and Renal Pharmacology

With a confirmed IC50 of 130 nM at the human U2R [1], this compound serves as a moderate‑affinity probe for studying urotensin‑II signaling in vascular smooth muscle cells, cardiomyocytes, and renal epithelial models. Its non‑quinazoline scaffold offers an orthogonal chemotype to Palosuran, enabling complementary pharmacodynamic experiments where Palosuran’s pharmacokinetic or off‑target profile is undesirable [2].

Dual‑Pathway Probe for Investigating Urotensin–mTOR Crosstalk in Cancer Biology

Because the morpholinopyrimidine core is capable of mTOR/PI3K engagement [1], this compound can be deployed in experiments probing the intersection of GPCR (U2R) and kinase (mTOR) signaling in cancer cell proliferation, angiogenesis, and metabolic regulation. Researchers studying renal cell carcinoma, where both urotensin and mTOR pathways are implicated, may benefit from a single agent that modulates both axes [2].

Structure‑Activity Relationship (SAR) Reference Standard for Morpholinopyrimidine‑Urea Libraries

The naphthyl‑urea substitution represents a key SAR inflection point: it redirects the primary activity from kinase inhibition toward GPCR antagonism [1]. Medicinal chemistry groups synthesizing morpholinopyrimidine‑urea libraries can use this compound as a reference standard to benchmark the selectivity shift imparted by large aryl groups, facilitating rational design of next‑generation dual‑target ligands [2].

Chemical Biology Probe for Urotensin‑II Receptor Internalization and Trafficking

Given that the morpholinopyrimidine scaffold can be derivatized with fluorophores or affinity tags at the pyrimidine C‑2 position, this compound provides a versatile starting point for generating U2R‑selective probes to visualize receptor dynamics in live cells [1][2]. Its moderate affinity (130 nM) is ideal for reversible labeling applications where high‑affinity ligands would interfere with physiological receptor cycling.

Quote Request

Request a Quote for 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.